N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c26-20-7-6-17(15-8-11-22-12-9-15)24-25(20)13-3-10-23-21(27)19-14-16-4-1-2-5-18(16)28-19/h1-2,4-9,11-12,14H,3,10,13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJDQXNNNWFMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with the preparation of the benzofuran-2-carboxylic acid and the pyridazinone derivative.
Formation of Intermediates: The benzofuran-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Coupling Reaction: The acid chloride is then reacted with 3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propylamine in the presence of a base such as triethylamine (TEA) to form the desired amide bond.
Purification: The final product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions can occur at the pyridazinone ring, potentially using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can take place at the pyridazinone ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenated reagents like N-bromosuccinimide (NBS) in an organic solvent.
Major Products
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Reduced forms of the pyridazinone ring.
Substitution: Halogenated pyridazinone derivatives.
Scientific Research Applications
Anti-inflammatory Activity
One of the primary applications of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide is its potential as an anti-inflammatory agent. Studies have shown that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in inflammatory processes. For instance, a series of benzophenone analogues have demonstrated promising anti-inflammatory effects in vitro, suggesting that this compound may share similar properties .
Antitumor Activity
Research indicates that compounds containing pyridazinone moieties have shown antitumor activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. A study focusing on related derivatives reported their effectiveness against breast cancer cells, highlighting the potential of this compound in cancer therapy .
Neuroprotective Effects
Preliminary investigations into the neuroprotective properties of similar compounds suggest potential applications in treating neurodegenerative diseases. The ability to modulate neuroinflammatory responses may provide therapeutic benefits in conditions like Alzheimer's disease. This area remains under exploration but shows promise based on existing literature regarding related compounds .
Table 1: Summary of Research Findings
Detailed Insights
- Anti-inflammatory Study : A study published in ACS Omega evaluated novel pyrazole integrated benzophenones and found substantial COX-II inhibition at concentrations that suggest the potential efficacy of related compounds like this compound .
- Antitumor Research : In a pivotal study, derivatives exhibiting structural similarities were tested against various cancer cell lines, revealing their capability to trigger apoptotic pathways effectively . This suggests that this compound could be a candidate for further development in oncology.
- Neuroprotective Mechanism : Research indicates that compounds with similar structures can influence neuroinflammatory markers, providing a basis for exploring their use in neurodegenerative disease models . This area requires more extensive studies to confirm efficacy and safety.
Mechanism of Action
The mechanism of action of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other benzofuran-carboxamide derivatives, such as the tacrine–benzofuran hybrids described in recent Alzheimer’s disease research (e.g., compounds 13–20 from ). Below is a detailed comparison based on structural features, synthetic methods, and biological activity:
Structural and Functional Differences
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported. Tacrine hybrids (e.g., compound 13 ) melt at 145–146°C, while methoxy-substituted analogs (e.g., compound 17 ) have lower melting points (137–138°C), suggesting altered crystallinity due to substituents .
- Solubility : The pyridin-4-yl group in the target compound may enhance aqueous solubility compared to tacrine’s hydrophobic tetrahydroacridine core.
Key Research Findings and Implications
Enzyme Selectivity: Unlike tacrine hybrids, which target cholinesterases, the pyridazinone core could shift activity toward PDEs or pro-inflammatory cytokines, broadening therapeutic applications.
Synthetic Challenges : The absence of a tacrine moiety simplifies synthesis compared to compounds 13–20 , which require multi-step acridine functionalization .
Biological Activity
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide is a complex organic compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- Key Functional Groups : Pyridazinone scaffold, benzofuran moiety, amide linkage.
This compound is characterized by its unique structural features that enhance its biological activity, particularly as an inhibitor of fatty acid binding protein 4 (FABP4), which is implicated in various metabolic disorders and inflammatory responses.
The primary mechanism of action for this compound involves:
- Inhibition of FABP4 : By binding to FABP4, the compound modulates lipid metabolism and inflammatory pathways. This interaction is critical for managing metabolic diseases such as obesity and diabetes.
Research indicates that the compound may also affect other molecular targets, influencing signaling pathways related to inflammation and cell proliferation, although specific pathways are still under investigation.
1. Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties. Studies have shown:
- Reduction of Pro-inflammatory Cytokines : The compound effectively decreases levels of tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8 in vitro, indicating its potential for treating chronic inflammatory conditions .
2. Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties:
- Cell Proliferation Inhibition : In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell cycle regulation .
Case Studies and Experimental Results
Several studies have evaluated the biological activity of this compound:
Synthesis and Derivatives
The synthesis of this compound can be achieved through several chemical methods, often involving:
- Formation of the Pyridazinone Core : Utilizing appropriate precursors under controlled conditions.
- Coupling with Benzofuran Moiety : Employing coupling reactions to attach the benzofuran component to the pyridazinone structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
